molecular formula C16H23NO2 B11499338 1-Benzyl-2,3-dimethylpiperidin-4-yl acetate

1-Benzyl-2,3-dimethylpiperidin-4-yl acetate

Cat. No.: B11499338
M. Wt: 261.36 g/mol
InChI Key: CESFOVNVFNXRAX-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dimethylpiperidin-4-yl acetate is an organic compound belonging to the piperidine class. This compound is characterized by a piperidine ring substituted with benzyl, dimethyl, and acetate groups. It is of interest in various fields, including organic synthesis, medicinal chemistry, and pharmacology, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-dimethylpiperidin-4-yl acetate can be synthesized through several methods. One common approach involves the acylation of 1-benzyl-2,3-dimethylpiperidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired acetate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3-dimethylpiperidin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted piperidines.

Scientific Research Applications

1-Benzyl-2,3-dimethylpiperidin-4-yl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-benzyl-2,3-dimethylpiperidin-4-yl acetate exerts its effects involves interactions with specific molecular targets. The benzyl and dimethyl groups may enhance binding affinity to receptors or enzymes, modulating their activity. The acetate group can influence the compound’s solubility and bioavailability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

    1-Benzyl-2,3-dimethylpiperidin-4-one: A structurally related compound with a ketone group instead of an acetate.

    1-Benzyl-4-hydroxypiperidin-3-yl acetate: Similar structure with a hydroxyl group at the 4-position.

    1-Benzyl-2,3-dimethylpiperidine: Lacks the acetate group, providing a basis

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(1-benzyl-2,3-dimethylpiperidin-4-yl) acetate

InChI

InChI=1S/C16H23NO2/c1-12-13(2)17(10-9-16(12)19-14(3)18)11-15-7-5-4-6-8-15/h4-8,12-13,16H,9-11H2,1-3H3

InChI Key

CESFOVNVFNXRAX-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCC1OC(=O)C)CC2=CC=CC=C2)C

Origin of Product

United States

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